Co 102862

Description

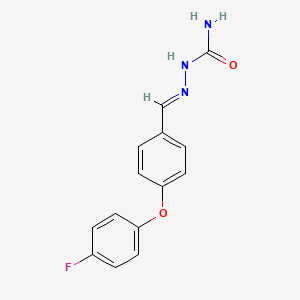

structure in first source

Properties

IUPAC Name |

[(E)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2/c15-11-3-7-13(8-4-11)20-12-5-1-10(2-6-12)9-17-18-14(16)19/h1-9H,(H3,16,18,19)/b17-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUUDVZSPFRUSK-RQZCQDPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)N)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)N)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181144-66-1 | |

| Record name | CO-102862 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181144661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CO-102862 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KN11H90GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Co 102862: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 102862, also identified as V102862, is an investigational compound initially recognized for its significant anticonvulsant activity in various preclinical models.[1][2] Subsequent in-depth studies have elucidated its precise molecular mechanism of action, identifying it as a potent and broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels (VGSCs).[1][2][3][4] This guide provides a detailed technical overview of the core mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its interaction with VGSCs.

Core Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action of this compound is the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons.[1][2] The inhibitory effect of this compound is state-dependent, meaning it exhibits a higher affinity for certain conformational states of the sodium channel over others.[1][3][4]

Specifically, this compound demonstrates a pronounced preferential binding to the inactivated state of the sodium channel compared to the resting state .[1][4] This characteristic is pivotal to its pharmacological profile, as it allows for a targeted blockade of channels that are frequently active, a hallmark of hyperexcitable neuronal states observed in conditions like epilepsy.[1][2]

The key effects of this compound on sodium channel function include:

-

Potent blockade of sodium currents (INa) with increased potency at more depolarized membrane potentials.[1]

-

A hyperpolarizing shift in the steady-state inactivation curve , indicating that the channels become more susceptible to inactivation in the presence of the compound.[1][2]

-

Significant retardation of the recovery from inactivation , prolonging the refractory period of the neuron and thereby reducing its firing frequency.[1][2]

Notably, this compound does not significantly affect the voltage-dependence of sodium channel activation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with voltage-gated sodium channels, as determined in rat hippocampal neurons and HEK-293 cells stably expressing the rat brain type IIA sodium channel (rNav1.2).

| Parameter | Cell Type | Value | Reference |

| KI (Inactivated State) | Rat Hippocampal Neurons | ~0.6 µM | [1] |

| KR (Resting State) | Rat Hippocampal Neurons | >15 µM | [1] |

| KI (Inactivated State) | HEK-293 cells (rNav1.2) | ~0.4 µM | [1][4] |

| KR (Resting State) | HEK-293 cells (rNav1.2) | ~30 µM | [1][4] |

Table 1: Dissociation Constants of this compound for Voltage-Gated Sodium Channels

| Parameter | Condition | Value | Reference |

| k+ (Binding to Inactivated Channels) | HEK-293 cells (rNav1.2) | ~1.7 µM-1 s-1 | [1] |

| Rate Constant of Inhibition | Rat Hippocampal Neurons (-80 mV) | ~0.06 µM-1 s-1 | [1] |

Table 2: Kinetic Parameters of this compound Binding

Experimental Protocols

The elucidation of this compound's mechanism of action relied on rigorous electrophysiological techniques. The key experimental methodologies are detailed below.

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the effect of this compound on sodium currents (INa) in isolated neurons and a heterologous expression system.

-

Cell Preparations:

-

Acutely Dissociated Rat Hippocampal Neurons: Hippocampi were dissected from neonatal rats and subjected to enzymatic and mechanical dissociation to obtain a single-cell suspension for culturing.

-

HEK-293 Cells Stably Expressing rNav1.2: Human embryonic kidney (HEK-293) cells were transfected to permanently express the rat brain type IIA sodium channel α subunit, providing a homogenous and robust system for studying a specific channel subtype.[1]

-

-

Recording Conditions:

-

Technique: The whole-cell configuration of the patch-clamp technique was employed.

-

Solutions: The composition of the intracellular (pipette) and extracellular solutions was designed to isolate sodium currents. The intracellular solution contained a low concentration of Na+ and was buffered to a physiological pH. The extracellular solution contained a physiological concentration of Na+, and blockers of other channels (e.g., K+, Ca2+) were often included.

-

Voltage Protocols: A series of voltage-clamp protocols were applied to investigate the state-dependent nature of the block. These included:

-

Current-Voltage (I-V) Relationship: To determine the effect of this compound on the peak sodium current at various membrane potentials.

-

Steady-State Inactivation: To assess the effect of the compound on the voltage-dependence of channel availability. Cells were held at various conditioning potentials before a test pulse was applied to elicit INa.

-

Recovery from Inactivation: To measure the time course of recovery from inactivation in the presence and absence of this compound. A two-pulse protocol with a variable recovery interval was used.

-

Use-Dependent Block: To evaluate the effect of repetitive stimulation on the degree of block, mimicking a high-frequency firing state.

-

-

-

Data Analysis: The recorded currents were analyzed to determine parameters such as peak current amplitude, time course of inactivation, and the voltage-dependence of activation and inactivation. These data were then used to calculate the dissociation constants (KI and KR) and kinetic parameters of the drug-channel interaction.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to characterize it.

Caption: State-dependent binding of this compound to voltage-gated sodium channels.

Caption: Experimental workflow for characterizing the mechanism of this compound.

Conclusion

This compound's mechanism of action as a potent, state-dependent blocker of voltage-gated sodium channels, with a clear preference for the inactivated state, provides a strong rationale for its observed anticonvulsant properties. The quantitative data and detailed experimental protocols outlined in this guide offer a comprehensive understanding of its pharmacological profile at the molecular level. This information is critical for further research and development of this compound and for the design of next-generation therapeutics targeting voltage-gated sodium channels.

References

- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Nav channel Blocker | Hello Bio [hellobio.com]

Co 102862: A Technical Guide to a State-Dependent Voltage-Gated Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co 102862, also known as V102862, is a potent, broad-spectrum, and state-dependent blocker of voltage-gated sodium channels (VGSCs). Its mechanism of action, characterized by a significantly higher affinity for the inactivated state of the sodium channel over the resting state, positions it as a compound of interest for conditions characterized by neuronal hyperexcitability, such as epilepsy. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its pharmacological profile, mechanism of action, and key experimental data. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting ion channels.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Dysregulation of these channels is implicated in a variety of neurological disorders, making them a key target for therapeutic intervention. This compound has emerged as a promising investigational compound due to its distinct state-dependent inhibition of VGSCs. This property allows for the selective targeting of rapidly firing neurons, a hallmark of pathological states like epilepsy, while sparing normal neuronal activity.

Pharmacological Profile

This compound is a potent blocker of mammalian voltage-gated sodium channels[1][2]. Its primary mechanism of action is the state-dependent inhibition of these channels, with a pronounced preference for the inactivated state[1]. This selectivity contributes to its profile as an orally active anticonvulsant, as demonstrated in various rodent models of epilepsy[1].

Quantitative Data

The following tables summarize the key quantitative data for this compound based on whole-cell patch-clamp studies.

Table 1: Dissociation Constants (KD) of this compound for Voltage-Gated Sodium Channels in Rat Hippocampal Neurons

| Holding Membrane Potential | Apparent Dissociation Constant (KD) |

| -60 mV | 0.85 µM |

| -70 mV | 1.48 µM |

| -80 mV | 3.3 µM |

| -90 mV | 7.8 µM |

| -100 mV | 15.4 µM |

Data extracted from Ilyin et al., 2005.

Table 2: State-Dependent Affinity of this compound for rNav1.2 Channels

| Channel State | Cell Type | Dissociation Constant |

| Inactivated (KI) | Rat Hippocampal Neurons | ~0.6 µM |

| Resting (KR) | Rat Hippocampal Neurons | >15 µM |

| Inactivated (KI) | HEK-293 cells expressing rNav1.2 | ~0.4 µM |

| Resting (KR) | HEK-293 cells expressing rNav1.2 | ~30 µM |

Data extracted from Ilyin et al., 2005.

Mechanism of Action

This compound exerts its pharmacological effects by binding to voltage-gated sodium channels. The binding is highly dependent on the conformational state of the channel. In their resting state, at hyperpolarized membrane potentials, the channels have a low affinity for this compound. However, upon depolarization, as the channels transition to the open and subsequently to the inactivated state, the affinity of this compound for the channel increases significantly[1]. This preferential binding to the inactivated state stabilizes this non-conducting conformation, thereby reducing the number of channels available to participate in the generation of subsequent action potentials. This leads to a reduction in neuronal firing frequency, particularly in neurons that are already pathologically hyperexcitable.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on voltage-gated sodium currents.

Cell Preparation:

-

Acutely Dissociated Rat Hippocampal Neurons: Hippocampi are dissected from neonatal rats and enzymatically dissociated to obtain a single-cell suspension. Neurons are then plated on coverslips and used for recordings within a few hours.

-

HEK-293 Cells: Human embryonic kidney (HEK-293) cells stably expressing the rat brain type IIA sodium channel alpha subunit (rNav1.2) are cultured under standard conditions.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

Recording Procedure:

-

Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.

-

Patch pipettes with a resistance of 2-4 MΩ are pulled from borosilicate glass and filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Voltage-clamp protocols are applied using a patch-clamp amplifier and data acquisition software.

-

Sodium currents are elicited by depolarizing voltage steps from a holding potential.

-

This compound is applied to the bath via the perfusion system at various concentrations to determine its effect on the sodium currents.

Limitations and Future Directions

While the available data provides a strong foundation for understanding the mechanism of action of this compound, several areas require further investigation. Comprehensive in vivo efficacy data, including ED50 values from various seizure models, would provide a more complete picture of its anticonvulsant potential. Detailed pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies are essential for assessing its drug-like properties. Furthermore, a thorough evaluation of its selectivity profile against other ion channels, such as calcium and potassium channels, is necessary to predict potential off-target effects.

Conclusion

This compound is a potent, state-dependent voltage-gated sodium channel blocker with demonstrated anticonvulsant properties in preclinical models. Its mechanism of preferentially targeting inactivated channels makes it an attractive candidate for the treatment of epilepsy and other disorders associated with neuronal hyperexcitability. The data and protocols presented in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of this compound and to inform the development of next-generation sodium channel modulators.

References

The Discovery and Synthesis of Co 102862: A Potent, State-Dependent Sodium Channel Blocker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Co 102862, also known as V102862, with the chemical name 4-(4-Fluorophenoxy)benzaldehyde (B144913) semicarbazone, is a potent and broad-spectrum, state-dependent blocker of mammalian voltage-gated sodium channels. Initially identified for its robust anticonvulsant activity in various rodent models, subsequent electrophysiological studies have elucidated its mechanism of action, revealing a high affinity for the inactivated state of sodium channels. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Rationale

This compound emerged from research programs focused on identifying novel anticonvulsant agents. The rationale for its development was based on the established role of voltage-gated sodium channels in the pathophysiology of epilepsy. These channels are crucial for the initiation and propagation of action potentials, and their hyperexcitability is a hallmark of seizure activity. By targeting these channels, particularly in a state-dependent manner, it was hypothesized that seizure activity could be selectively suppressed with a lower incidence of side effects compared to non-state-dependent blockers.

Synthesis of this compound

The synthesis of this compound, or 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, is achieved through a condensation reaction between 4-(4-fluorophenoxy)benzaldehyde and semicarbazide (B1199961).

General Synthesis Protocol

The synthesis involves the reaction of an aldehyde or ketone with a semicarbazide, typically in the presence of a suitable solvent and optionally a catalyst.

Reactants:

-

4-(4-fluorophenoxy)benzaldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate (B1210297) (or other suitable base)

-

Ethanol (or other suitable solvent)

Procedure:

-

Dissolve semicarbazide hydrochloride and sodium acetate in water to form a solution of semicarbazide.

-

Dissolve 4-(4-fluorophenoxy)benzaldehyde in a suitable solvent, such as ethanol.

-

Add the semicarbazide solution to the aldehyde solution.

-

The reaction mixture is then typically stirred at room temperature or gently heated to facilitate the condensation reaction.

-

The product, 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, precipitates out of the solution.

-

The precipitate is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove any unreacted starting materials and byproducts, and then dried.

-

Recrystallization from a suitable solvent can be performed for further purification.

Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

In Vitro Activity: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action of this compound is the state-dependent blockade of voltage-gated sodium channels. It exhibits a significantly higher affinity for the inactivated state of the channel compared to the resting state.[1][2] This property contributes to its selective inhibition of rapidly firing neurons, which are characteristic of seizure foci.

| Parameter | Channel Subtype | Value | Cell Line | Reference |

| Ki (inactivated state) | rNav1.2 | ~0.4 µM | HEK-293 | [1][2] |

| KR (resting state) | rNav1.2 | ~30 µM | HEK-293 | [1][2] |

| Fold Selectivity (KR/Ki) | rNav1.2 | ~75 | HEK-293 | [1][2] |

In Vivo Activity: Anticonvulsant Efficacy

This compound has demonstrated potent anticonvulsant effects in rodent models of epilepsy, particularly in the Maximal Electroshock Seizure (MES) test, which is a model for generalized tonic-clonic seizures.

| Animal Model | Test | Route of Administration | ED50 | Protective Index (PI = TD50/ED50) | Reference |

| Rodent | MES | Oral | 1.59 mg/kg | >315 | [3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique was employed to characterize the effects of this compound on voltage-gated sodium channels in isolated cells.

Objective: To determine the affinity of this compound for the resting and inactivated states of voltage-gated sodium channels.

Cell Preparation:

-

Human Embryonic Kidney (HEK-293) cells stably expressing the rat brain type IIA sodium channel α-subunit (rNav1.2) are used.

-

Cells are cultured under standard conditions and plated onto glass coverslips for recording.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

Recording Protocol:

-

Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.

-

Patch pipettes with a resistance of 2-4 MΩ are pulled from borosilicate glass and filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

-

Voltage-clamp recordings are performed using a patch-clamp amplifier.

-

To determine the affinity for the resting state (KR) , cells are held at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state. Test pulses to a depolarized potential (e.g., -10 mV) are applied to elicit sodium currents in the presence of varying concentrations of this compound.

-

To determine the affinity for the inactivated state (Ki) , a pre-pulse to a depolarizing potential (e.g., -20 mV) of sufficient duration is used to induce inactivation of the sodium channels before the test pulse. The fractional block of the current at different drug concentrations is used to calculate Ki.

Maximal Electroshock Seizure (MES) Test

This in vivo assay is used to evaluate the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.

Objective: To determine the median effective dose (ED50) of this compound required to protect against MES-induced seizures.

Animals:

-

Male albino mice or rats are typically used.

Procedure:

-

Animals are divided into groups and administered various doses of this compound or a vehicle control, typically via oral gavage.

-

At the time of peak drug effect (predetermined in separate pharmacokinetic studies), a maximal electrical stimulus is delivered via corneal or ear-clip electrodes. The stimulus parameters (e.g., current, frequency, duration) are standardized to reliably induce a tonic hindlimb extension in control animals.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive endpoint for anticonvulsant protection.[4]

-

The percentage of animals protected at each dose is recorded, and the ED50 is calculated using probit analysis.

Visualizations

Signaling Pathway: State-Dependent Blockade of Voltage-Gated Sodium Channels

Caption: State-dependent binding of this compound to voltage-gated sodium channels.

Experimental Workflow: Anticonvulsant Efficacy Testing

Caption: Workflow for determining the in vivo anticonvulsant efficacy of this compound.

References

- 1. scispace.com [scispace.com]

- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

Pharmacological Profile of Co 102862: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co 102862, also identified as V102862, is a potent and broad-spectrum, state-dependent blocker of voltage-gated sodium (Na+) channels. Its mechanism of action confers significant anticonvulsant properties, which have been demonstrated in various preclinical models. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities, in vitro and in vivo effects, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and experimental evaluation.

Mechanism of Action

This compound is a state-dependent sodium channel blocker, exhibiting a pronounced affinity for the inactivated state of the channel over the resting state.[1][2][3] This property allows it to selectively target neurons that are firing at high frequencies, a characteristic of seizure activity, while having a lesser effect on neurons firing at normal physiological rates. The primary molecular target of this compound is the voltage-gated sodium channel alpha subunit, with specific activity demonstrated on the Nav1.2 isoform, which is predominantly expressed in the central nervous system.[1][4] By binding to the inactivated channel, this compound stabilizes this non-conducting conformation, thereby reducing the number of channels available to open in response to depolarization. This leads to a reduction in the influx of sodium ions, which in turn dampens neuronal excitability and inhibits the generation and propagation of action potentials.[5][6]

Quantitative Pharmacological Data

The state-dependent binding of this compound to sodium channels has been quantified through various in vitro electrophysiological studies. The key binding parameters are summarized in the table below. For comparison, data for other well-established sodium channel-blocking anticonvulsants are also provided.

| Compound | Channel Isoform | K_i (Inactivated State) (µM) | K_r (Resting State) (µM) | Cell Type | Reference |

| This compound | rNav1.2 | ~0.4 | ~30 | HEK-293 | [1][2] |

| This compound | Native (rat) | ~0.6 | >15 | Hippocampal Neurons | [7] |

| Carbamazepine | hNav1.2 | ~25 | - | tsA-201 | [8] |

| Phenytoin (B1677684) | hNav1.2 | - | - | tsA-201 | [9] |

| Lamotrigine (B1674446) | hNav1.2 | 31.9 | - | tsA-201 | [8] |

In Vitro Electrophysiological Profile

The functional consequences of this compound binding to sodium channels have been characterized using whole-cell patch-clamp electrophysiology.

Key Findings

-

Voltage-Dependent Block: The inhibitory potency of this compound increases with membrane depolarization, which is consistent with its preferential binding to the inactivated state of the sodium channel.[1][10]

-

Shift in Steady-State Inactivation: this compound shifts the voltage-dependence of steady-state inactivation to more hyperpolarized potentials. This means that at any given membrane potential, a larger fraction of sodium channels will be in the inactivated state in the presence of the compound.[1][7]

-

Slowed Recovery from Inactivation: The compound significantly retards the recovery of sodium channels from the inactivated state, prolonging the refractory period of the neuron.[1][11]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The following protocol provides a general framework for assessing the effects of this compound on voltage-gated sodium currents.

-

Cell Preparation:

-

Solutions:

-

External Solution (aCSF): Composed of (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.[12]

-

Internal (Pipette) Solution: Composed of (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, and 40 HEPES. The pH is adjusted to 7.2 with KOH.[12]

-

This compound Stock Solution: Prepared in a suitable solvent such as DMSO.[2]

-

-

Recording:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Glass micropipettes with a resistance of 3-7 MΩ are filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.[13]

-

-

Voltage Protocols:

-

To assess state-dependent block: Cells are held at different holding potentials (e.g., -100 mV to -60 mV) to vary the proportion of channels in the resting and inactivated states. Sodium currents are then elicited by a depolarizing step (e.g., to -10 mV). The percentage of current inhibition by this compound is measured at each holding potential.[10]

-

To measure steady-state inactivation: A series of conditioning prepulses of varying voltages are applied, followed by a test pulse to a fixed voltage to measure the fraction of available channels. This is done in the absence and presence of this compound to determine the shift in the inactivation curve.

-

To measure recovery from inactivation: A two-pulse protocol is used. A conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied. The time course of recovery is compared with and without the drug.

-

-

Data Analysis:

-

Current amplitudes are measured and analyzed to determine the concentration-response curves for inhibition at different states.

-

The dissociation constants for the resting (Kr) and inactivated (Ki) states are calculated using appropriate models, such as the guarded receptor model.

-

In Vivo Anticonvulsant Activity

This compound has demonstrated robust anticonvulsant activity in rodent models of epilepsy.[7][11]

Experimental Protocols

This test is a model for generalized tonic-clonic seizures.[10]

-

Animals: Male mice or rats are used.

-

Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Seizure Induction: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered via corneal electrodes.[10]

-

Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is considered protection.[10]

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

This test is a model for myoclonic and absence seizures.[14]

-

Animals: Male mice or rats are used.

-

Drug Administration: this compound is administered at various doses.

-

Seizure Induction: Pentylenetetrazol (PTZ) is injected subcutaneously at a convulsant dose (e.g., 85 mg/kg for CF-1 mice).[1]

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 3-5 seconds).[1]

-

Endpoint: The absence of clonic seizures is considered protection.[1]

-

Data Analysis: The ED50 is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the pharmacological profiling of this compound.

References

- 1. Sodium Channel Blockers in the Treatment of Epilepsy - ProQuest [proquest.com]

- 2. Signaling Complexes of Voltage-gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular and behavioral effects of altered NaV1.2 sodium channel ion permeability in Scn2aK1422E mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Differential Functional Changes of Nav1.2 Channel Causing SCN2A-Related Epilepsy and Status Epilepticus During Slow Sleep [frontiersin.org]

- 5. SCN2A - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+ entry through NaV channels generates submillisecond axonal Ca2+ signaling | eLife [elifesciences.org]

- 11. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Opposing effects on NaV1.2 function underlie differences between SCN2A variants observed in individuals with autism spectrum disorder or infantile seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NaV1.2 EFL domain allosterically enhances Ca2+ binding to sites I and II of WT and pathogenic calmodulin mutants bound to the channel CTD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ca2+ entry through NaV channels generates submillisecond axonal Ca2+ signaling - Netherlands Institute for Neuroscience - Master the Mind [nin.nl]

In-Depth Technical Guide: Co 102862 (V102862)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 102862, also known as V102862, is a potent, broad-spectrum, and state-dependent blocker of mammalian voltage-gated sodium channels (VGSCs).[1][2] Its chemical name is 4-(4-Fluorophenoxy)benzaldehyde (B144913) semicarbazone.[1][2] Initially identified for its anticonvulsant properties in various rodent models of epilepsy, the primary mechanism of action for this compound has been elucidated as the inhibition of voltage-gated sodium currents (INa).[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a semicarbazone derivative with the molecular formula C₁₄H₁₂FN₃O₂. The structure is characterized by a 4-fluorophenoxy group linked to a benzaldehyde (B42025) semicarbazone moiety.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[[4-(4-Fluorophenoxy)phenyl]methylene]hydrazinecarboxamide | N/A |

| Synonyms | This compound, V102862, 4-(4-Fluorophenoxy)benzaldehyde semicarbazone | [1][2] |

| Molecular Formula | C₁₄H₁₂FN₃O₂ | [3] |

| Molecular Weight | 273.26 g/mol | [3] |

| CAS Number | 181144-66-1 | N/A |

| Appearance | Solid | |

| Melting Point | 76-80 °C (for the precursor 4-(4-Fluorophenoxy)benzaldehyde) | |

| Solubility | Soluble in DMSO | [1] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a potent inhibitory effect on voltage-gated sodium channels, with a pronounced state-dependent mechanism. This means it has a significantly higher affinity for the inactivated state of the channel compared to the resting state.[1][2] This property is crucial for its therapeutic potential, as it allows for selective targeting of rapidly firing neurons, a hallmark of pathological conditions like epilepsy and neuropathic pain, while sparing normally active neurons.

The primary target identified for this compound is the rat brain type IIA Na+ (rNav1.2) channel, which is a major sodium channel alpha subunit in rat hippocampal neurons.[2] The binding of this compound to the inactivated state of the channel is a relatively slow process.[1][2] This interaction leads to a hyperpolarizing shift in the steady-state inactivation curve and significantly slows the recovery of the channel from inactivation.[1][2]

Table 2: Pharmacological Data for this compound

| Parameter | Cell Type | Channel Subtype | Value | Reference |

| KI (inactivated state) | Rat Hippocampal Neurons | Native VGSCs | ~0.6 µM | [2] |

| KR (resting state) | Rat Hippocampal Neurons | Native VGSCs | >15 µM | [2] |

| KI (inactivated state) | HEK-293 Cells | rNav1.2 | ~0.4 µM | [1][2] |

| KR (resting state) | HEK-293 Cells | rNav1.2 | ~30 µM | [1][2] |

| Binding Rate (k+) | HEK-293 Cells | rNav1.2 | ~1.7 µM⁻¹ s⁻¹ | [1][2] |

Signaling Pathway Diagram

Caption: Mechanism of state-dependent blockade of VGSCs by this compound.

Experimental Protocols

The primary experimental technique used to characterize the mechanism of action of this compound is the whole-cell patch-clamp technique.[2] This method allows for the direct measurement of ion currents across the cell membrane of a single neuron or a cell expressing a specific ion channel subtype.

Whole-Cell Patch-Clamp Protocol for Characterizing this compound Effects on rNav1.2 Channels

This protocol is based on the methodology described by Ilyin et al. (2005) for studying the effects of V102862 on human embryonic kidney-293 (HEK-293) cells stably expressing rat brain type IIA Na+ (rNav1.2) channels.[2]

1. Cell Culture and Preparation:

-

HEK-293 cells stably expressing rNav1.2 channels are cultured under standard conditions.

-

For recording, cells are acutely dissociated and plated on glass coverslips.

2. Solutions and Reagents:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.3 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

This compound Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.

3. Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Patch pipettes are pulled from borosilicate glass and have a resistance of 1-3 MΩ when filled with the internal solution.

-

Cells are voltage-clamped at a holding potential of -80 mV.

-

Sodium currents (INa) are typically elicited by depolarizing voltage steps.

4. Experimental Paradigms:

-

Tonic Block Assessment: INa is elicited by brief depolarizing pulses from a hyperpolarized holding potential (e.g., -120 mV) to assess the effect on resting channels.

-

Use-Dependent (Phasic) Block Assessment: A train of depolarizing pulses is applied to induce channel cycling through active and inactive states, allowing for the measurement of block accumulation.

-

Steady-State Inactivation Protocol: A series of conditioning prepulses to various potentials are applied before a test pulse to determine the voltage-dependence of channel availability. This is performed in the absence and presence of this compound to observe any shifts in the inactivation curve.

-

Recovery from Inactivation Protocol: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a test pulse. This measures the time course of recovery from inactivation.

5. Data Analysis:

-

Current amplitudes are measured and analyzed to determine the degree of block.

-

Data from the steady-state inactivation and recovery from inactivation protocols are fitted with appropriate equations (e.g., Boltzmann and exponential functions) to quantify the effects of this compound on channel gating properties.

Experimental Workflow Diagram

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Conclusion

This compound is a valuable research tool for studying the structure and function of voltage-gated sodium channels. Its state-dependent blocking mechanism, with high affinity for the inactivated state, makes it a lead compound for the development of novel therapeutics for channelopathies such as epilepsy and chronic pain. The experimental protocols outlined in this guide provide a framework for further investigation into the pharmacological properties of this compound and similar compounds.

References

- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(4-fluorophenoxy)benzaldehyde semicarbazone [m.chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 102862, also known as V102862 (4-(4-Fluorophenoxy)benzaldehyde semicarbazone), is a potent, orally active anticonvulsant that functions as a state-dependent blocker of mammalian voltage-gated sodium channels.[1][2] Its mechanism of action involves preferential binding to the inactivated state of the sodium channel, a characteristic that is crucial for its therapeutic efficacy in neurological disorders such as epilepsy.[1][2] This technical guide provides an in-depth analysis of the state-dependent inhibition of the NaV1.2 channel isoform by this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms. The NaV1.2 channel, encoded by the SCN2A gene, is a primary voltage-gated sodium channel in the central nervous system, playing a critical role in the initiation and propagation of action potentials.[3]

Quantitative Analysis of NaV1.2 Inhibition by this compound

The inhibitory effects of this compound on the rat brain type IIA Na+ channel (rNaV1.2) have been quantified using whole-cell patch-clamp techniques on human embryonic kidney-293 (HEK-293) cells stably expressing the channel.[1][2] The data reveal a significant preference for the inactivated state of the channel.

| Parameter | Cell Type | Value | Description |

| KI (Inactivated State Dissociation Constant) | HEK-293 expressing rNaV1.2 | ~0.4 µM | The concentration of this compound required to achieve 50% block of inactivated NaV1.2 channels.[1][2] |

| KR (Resting State Dissociation Constant) | HEK-293 expressing rNaV1.2 | ~30 µM | The concentration of this compound required to achieve 50% block of resting NaV1.2 channels.[1][2] |

| k+ (On-rate for Inactivated State Binding) | HEK-293 expressing rNaV1.2 | ~1.7 µM-1s-1 | The rate at which this compound binds to the inactivated state of the NaV1.2 channel.[2] |

| Fold Preference (KR / KI) | HEK-293 expressing rNaV1.2 | ~75-80 fold | Indicates that this compound has a significantly higher affinity for the inactivated state over the resting state of the NaV1.2 channel.[1] |

Mechanism of State-Dependent Inhibition

The state-dependent inhibition of NaV1.2 by this compound is a key feature of its pharmacological profile. This mechanism allows the compound to selectively target neurons that are firing at high frequencies, a hallmark of seizure activity, while sparing normally functioning neurons. During periods of high-frequency firing, NaV1.2 channels spend more time in the open and inactivated states, increasing the opportunity for this compound to bind and exert its inhibitory effect.[1][2] this compound shifts the steady-state availability curve in the hyperpolarizing direction and significantly slows the recovery of Na+ channels from inactivation.[2] However, it does not significantly affect the voltage dependence of activation of the sodium current.[1][2]

Experimental Protocols

The characterization of this compound's interaction with NaV1.2 was primarily conducted using the whole-cell patch-clamp technique.

Cell Culture and Expression

-

Cell Line: Human embryonic kidney (HEK-293) cells were used for their robust growth and reliable expression of recombinant ion channels.

-

Channel Expression: These cells were stably transfected to express the rat brain type IIA Na+ channel α subunit (rNaV1.2), which is a major sodium channel isoform in the central nervous system.[1][2]

Electrophysiology

-

Technique: The whole-cell configuration of the patch-clamp technique was employed to record macroscopic sodium currents (INa) from individual cells.[1][2]

-

Solutions:

-

External Solution (in mM): Typically contained a physiological concentration of sodium ions as the charge carrier.

-

Internal Solution (in mM): Contained ions to maintain the intracellular environment and was introduced into the cell via the patch pipette.

-

-

Voltage Protocols:

-

Resting State Affinity (KR): Cells were held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Test pulses were then applied to elicit sodium currents in the presence of varying concentrations of this compound.

-

Inactivated State Affinity (KI): To determine the affinity for the inactivated state, a depolarizing prepulse (e.g., to -63 mV) was applied to induce channel inactivation before the test pulse.[1] The concentration-response data were then fitted with the Hill equation to determine the KI.[1]

-

Kinetics of Binding: A modified double-pulse protocol was used to measure the kinetics of drug binding to inactivated channels. A long depolarizing pulse was followed by a brief hyperpolarizing gap before a test pulse to assess the rate of recovery from inactivation in the presence and absence of the drug.[1]

-

Conclusion

This compound demonstrates potent and state-dependent inhibition of the NaV1.2 sodium channel, with a clear preference for the inactivated state. This pharmacological profile, characterized by a significantly lower KI compared to its KR, underlies its potential as an effective anticonvulsant. The detailed experimental protocols outlined provide a robust framework for the continued investigation of NaV1.2 modulators and the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability.

References

- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Severe deficiency of the voltage-gated sodium channel NaV1.2 elevates neuronal excitability in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticonvulsant Potential of Co 102862 (V102862): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co 102862, also identified as V102862 with the chemical name 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, has emerged as a promising anticonvulsant agent with a potent and broad-spectrum profile in preclinical studies. This technical guide provides an in-depth analysis of the core anticonvulsant properties of this compound, focusing on its mechanism of action, quantitative efficacy data, and the detailed experimental protocols used for its characterization. The primary mechanism underlying its anticonvulsant activity is the state-dependent blockade of voltage-gated sodium channels (VGSCs), with a pronounced selectivity for the inactivated state of the channel. This document consolidates the key quantitative data into structured tables for comparative analysis and presents detailed methodologies for the pivotal experiments cited. Furthermore, mandatory visualizations of signaling pathways and experimental workflows are provided using the DOT language to facilitate a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

This compound exerts its anticonvulsant effects primarily through the potent and state-dependent inhibition of voltage-gated sodium channels.[1][2] This mechanism is crucial for controlling neuronal hyperexcitability, a hallmark of epileptic seizures. The compound exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[1][2] This preferential binding to the inactivated state ensures that this compound is more effective at blocking channels in rapidly firing neurons, which are characteristic of seizure activity, while having a lesser effect on neurons firing at a normal physiological rate.

The primary target of this compound has been identified as the rat brain type IIA sodium channel isoform (rNav1.2), a major sodium channel α subunit in hippocampal neurons.[1] Studies using whole-cell patch-clamp techniques on both native rat hippocampal neurons and human embryonic kidney (HEK-293) cells stably expressing rNav1.2 channels have elucidated the specifics of this interaction.[1][2]

Quantitative Data

The anticonvulsant properties of this compound have been quantified through both in vitro electrophysiological studies and in vivo animal models of epilepsy.

Table 1: In Vitro Potency of this compound on Voltage-Gated Sodium Channels

This table summarizes the dissociation constants (KD) of this compound for the resting (KR) and inactivated (KI) states of sodium channels, highlighting its state-dependent affinity.

| Cell Type | Channel Type | KR (µM) | KI (µM) | Reference |

| Rat Hippocampal Neurons | Native Na+ Channels | >15 | ~0.6 | [1] |

| HEK-293 Cells | Recombinant rNav1.2 | ~30 | ~0.4 | [1] |

Table 2: In Vivo Anticonvulsant Efficacy of this compound

This table presents the median effective dose (ED50) of this compound in two standard rodent models of epilepsy, the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test. These models are indicative of efficacy against generalized tonic-clonic and myoclonic seizures, respectively.

| Animal Model | Species | Route of Administration | ED50 (mg/kg) | Reference |

| Maximal Electroshock (MES) | Mouse | Oral | 9.7 | [2] |

| Maximal Electroshock (MES) | Rat | Oral | 4.8 | [2] |

| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | Oral | 13 | [2] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

The state-dependent blockade of sodium channels by this compound was characterized using the whole-cell patch-clamp technique.

-

Rat Hippocampal Neurons: Acutely dissociated from the hippocampi of 1-3 day old rat pups.

-

HEK-293 Cells: Stably transfected to express the rat brain type IIA Na+ channel α subunit (rNav1.2).

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

Cells were voltage-clamped at a holding potential of -90 mV.

-

To assess the affinity for the resting state (KR), brief depolarizing pulses to 0 mV were applied from a hyperpolarized holding potential (-100 mV or -120 mV) where most channels are in the resting state.

-

To determine the affinity for the inactivated state (KI), a long depolarizing prepulse (e.g., to -20 mV for 500 ms) was used to induce inactivation, followed by a brief test pulse to 0 mV.

-

Use-dependent block was evaluated by applying a train of depolarizing pulses at various frequencies (e.g., 1 to 10 Hz).

-

Data were acquired and analyzed to determine the concentration-dependent inhibition of Na+ currents and calculate the dissociation constants.

References

- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Co 102862: A Technical Guide to a State-Dependent Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 102862, also known as V102862, is an orally active anticonvulsant compound that has demonstrated significant efficacy in preclinical rodent models of epilepsy.[1] Early-stage research has identified its primary mechanism of action as a potent, broad-spectrum, and state-dependent blocker of mammalian voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth overview of the core preclinical data and experimental protocols associated with the early-stage research of this compound.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

This compound exhibits a pronounced state-dependent inhibition of voltage-gated sodium channels, demonstrating a significantly higher affinity for the inactivated state of the channel compared to the resting state. This mechanism is crucial for its anticonvulsant properties, as it preferentially targets rapidly firing neurons, a hallmark of epileptic seizures, while having minimal effect on neurons firing at normal physiological frequencies.

The compound blocks sodium currents (INa) in a voltage-dependent manner. As the membrane potential becomes more depolarized, the potency of this compound increases.[1] This is attributed to its slow binding to the inactivated state of the sodium channels.[1] Furthermore, this compound shifts the steady-state availability curve of the sodium channels in the hyperpolarizing direction and significantly slows their recovery from inactivation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels

| Cell Type | Channel Type | Parameter | Value (µM) | Reference |

| Rat Hippocampal Neurons | Native Na+ Channels | KI (Inactivated State) | ~0.6 | [1] |

| Rat Hippocampal Neurons | Native Na+ Channels | KR (Resting State) | >15 | [1] |

| HEK-293 Cells | Recombinant rNav1.2 | KI (Inactivated State) | ~0.4 | [1] |

| HEK-293 Cells | Recombinant rNav1.2 | KR (Resting State) | ~30 | [1] |

Table 2: In Vitro Binding Kinetics to Inactivated rNav1.2 Channels

| Parameter | Value | Reference |

| Association Rate Constant (k+) | ~1.7 µM-1 s-1 | [1] |

Table 3: In Vivo Anticonvulsant and Neurological Deficit Data in Rodents

| Test | Species | Endpoint | ED50 (mg/kg, p.o.) | Reference |

| Maximal Electroshock (MES) | Mouse | Tonic Extension | 9.7 | Carter et al., 1997 (as cited in[1]) |

| Rotarod Ataxia | Mouse | Motor Impairment | 32 | Carter et al., 1997 (as cited in[1]) |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the effects of this compound on voltage-gated sodium currents in isolated neurons and cell lines.

Cell Preparation:

-

Acutely Dissociated Rat Hippocampal Neurons: Hippocampi were dissected from 1- to 3-day-old Sprague-Dawley rat pups. The tissue was enzymatically dissociated using papain and mechanically triturated to obtain a single-cell suspension. Cells were plated on poly-L-lysine-coated glass coverslips and used for recordings within 4-12 hours.

-

HEK-293 Cells Stably Expressing rNav1.2: A human embryonic kidney (HEK-293) cell line stably expressing the rat brain type IIA sodium channel α-subunit (rNav1.2) was used. The plasmid pCMV-RIIA containing the rNav1.2 cDNA and a neomycin resistance gene was used for transfection. Stable clones were selected using G418.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.3 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, pH adjusted to 7.3 with CsOH.

Recording Procedure:

-

Whole-cell voltage-clamp recordings were performed at room temperature (22-24°C) using an Axopatch 200B amplifier.

-

Patch pipettes were pulled from borosilicate glass and had resistances of 2-4 MΩ when filled with the internal solution.

-

Series resistance was compensated by 70-80%.

-

This compound was applied using a fast solution exchange system.

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: Cells were held at -100 mV, and currents were elicited by 15 ms (B15284909) depolarizing pulses to various test potentials.

-

Steady-State Inactivation: Cells were held at -120 mV, and a 500 ms conditioning prepulse to various potentials was applied before a test pulse to 0 mV.

-

Recovery from Inactivation: A two-pulse protocol was used. A 500 ms conditioning pulse to 0 mV was followed by a test pulse to 0 mV at varying recovery intervals at -100 mV.

In Vivo Anticonvulsant and Neurotoxicity Assays

Objective: To assess the anticonvulsant efficacy and potential motor impairment of this compound in rodents.

Animals: Male CF-1 mice were used for these studies.

Drug Administration: this compound was suspended in 0.5% methylcellulose (B11928114) and administered orally (p.o.).

Maximal Electroshock (MES) Test:

-

A 60 Hz alternating current of 50 mA was delivered for 0.2 seconds via corneal electrodes.

-

The endpoint was the abolition of the tonic hindlimb extension phase of the seizure.

-

The dose that protected 50% of the animals from the endpoint (ED50) was determined.

Rotarod Ataxia Test:

-

Mice were trained to remain on a rotating rod (6 rpm) for at least 1 minute.

-

On the test day, animals were administered this compound, and their ability to remain on the rotating rod was assessed at various time points.

-

The dose that caused 50% of the animals to fall off the rod (TD50) was determined.

Visualizations

Signaling Pathway: this compound Interaction with Voltage-Gated Sodium Channel

Caption: this compound preferentially binds to the inactivated state of VGSCs.

Experimental Workflow: Whole-Cell Patch-Clamp

References

Co 102862: A Technical Whitepaper on a Novel State-Dependent Sodium Channel Blocker for Epilepsy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co 102862, also known as V102862, is a potent, orally active anticonvulsant agent that has demonstrated significant efficacy in various preclinical models of epilepsy. Its mechanism of action is centered on the state-dependent blockade of voltage-gated sodium (Na+) channels, a critical target in the management of epileptic seizures. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental data, and the methodologies used in its preclinical evaluation. The information is intended to serve as a resource for researchers and professionals in the field of epilepsy drug discovery and development.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures. A key underlying mechanism of seizure generation is neuronal hyperexcitability, often driven by the dysfunction of ion channels. Voltage-gated sodium channels are fundamental to the initiation and propagation of action potentials in neurons. Consequently, they are a well-established target for many anti-seizure medications. This compound, with the chemical name 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, has emerged as a promising investigational compound due to its potent and selective inhibition of these channels.[1]

Mechanism of Action

This compound functions as a broad-spectrum, state-dependent blocker of mammalian voltage-gated sodium channels.[1][2] This state-dependent action is a crucial feature, as it implies a higher affinity for the inactivated state of the sodium channel compared to the resting state.[3] This property allows for the selective targeting of rapidly firing neurons, which are characteristic of seizure activity, while having a lesser effect on neurons firing at normal physiological rates. This targeted action may lead to a more favorable side-effect profile compared to non-state-dependent sodium channel blockers. Research indicates that the inhibition of these channels is a primary mechanism underlying the anticonvulsant properties of this compound.[1]

Quantitative Pharmacological Data

The state-dependent affinity of this compound for voltage-gated sodium channels has been quantified in preclinical studies. The following table summarizes the key binding affinity data for the rat brain type IIA sodium channel (rNav1.2), a major sodium channel alpha subunit in hippocampal neurons.[1]

| Parameter | Value (µM) | Channel State |

| Ki | 0.4 | Inactivated State |

| Kr | 30 | Resting State |

Preclinical Efficacy

This compound has demonstrated robust anticonvulsant activity in a variety of rodent models of epilepsy.[1] While specific quantitative data from these in vivo studies is not detailed in the currently available public information, its characterization as an orally active anticonvulsant with broad-spectrum activity underscores its potential as a therapeutic agent.[1][2]

Experimental Protocols

The following outlines the key experimental methodology used to characterize the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology

The effects of this compound on native and recombinant mammalian voltage-gated Na+ channels were investigated using whole-cell patch-clamp techniques.[1]

-

Cell Preparations:

-

Acutely Dissociated Cultured Rat Hippocampal Neurons: Primary neuronal cultures were prepared to study the effects on native sodium channels.

-

Human Embryonic Kidney-293 (HEK-293) Cells: These cells were stably transfected to express the rat brain type IIA Na+ (rNav1.2) channel, allowing for a more detailed characterization of the drug-channel interaction.[1]

-

-

Recording Conditions: Standard whole-cell patch-clamp recordings were performed to measure sodium currents (INa). The membrane potential was held at various potentials to assess the state-dependent nature of the channel blockade.

-

Data Analysis: The potency of this compound was determined by measuring the inhibition of sodium currents at different membrane depolarizations. The binding affinity to the inactivated (KI) and resting (KR) states of the channel, as well as the binding kinetics (k+), were calculated.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Caption: Workflow for characterizing this compound's effect on sodium channels.

Conclusion and Future Directions

This compound represents a significant advancement in the development of state-dependent sodium channel blockers for the treatment of epilepsy. Its potent and selective action on the inactivated state of the channel offers the potential for improved efficacy and a better safety profile. Further research is warranted to fully elucidate its in vivo efficacy in a broader range of seizure models, as well as to investigate its pharmacokinetic and pharmacodynamic properties in more detail. The biophysical understanding of its interaction with sodium channels may also guide the design of a new generation of potent sodium channel blocker therapeutics.[1]

References

Co 102862: A Preclinical Deep Dive into a Novel Anticonvulsant Candidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for Co 102862 (also known as V102862), a potent, orally active anticonvulsant compound. The document focuses on its mechanism of action, quantitative biophysical data, and the experimental protocols used to elucidate its therapeutic potential.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

This compound exerts its anticonvulsant effects through the potent, state-dependent blockade of mammalian voltage-gated sodium channels (Nav).[1][2][3][4] This mechanism is crucial for its therapeutic profile, as it preferentially targets rapidly firing neurons characteristic of seizure activity while having less effect on neurons firing at normal physiological frequencies.

The compound exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[4] This state-dependent binding leads to a shift in the steady-state availability curve in the hyperpolarizing direction and a significant retardation of the recovery of sodium channels from inactivation.[1][2] By stabilizing the inactivated state, this compound effectively reduces the number of available sodium channels, thereby dampening neuronal hyperexcitability.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, primarily from whole-cell patch-clamp experiments conducted on rat hippocampal neurons and HEK-293 cells expressing rNav1.2 channels.[1][2]

Table 1: Binding Affinities of this compound for Voltage-Gated Sodium Channels

| Parameter | Cell Type | Value | Reference |

| KI (Inactivated State) | Rat Hippocampal Neurons | ~0.6 µM | [1][2] |

| KR (Resting State) | Rat Hippocampal Neurons | >15 µM | [1][2] |

| KI (Inactivated State) | HEK-293 cells (rNav1.2) | ~0.4 µM | [1][2][4] |

| KR (Resting State) | HEK-293 cells (rNav1.2) | ~30 µM | [1][2][4] |

Table 2: Kinetic Effects of this compound on Voltage-Gated Sodium Channels

| Parameter | Condition | Value | Reference |

| Binding Rate to Inactivated Channels (k+) | HEK-293 cells (rNav1.2) | ~1.7 µM-1 s-1 | [1][2] |

| Inhibition Rate at -80 mV | Rat Hippocampal Neurons | ~0.06 µM-1 s-1 | [1] |

| Recovery from Inactivation (τrepr) | rNav1.2 channels with this compound | ~680 ms | [1] |

| Recovery from Inactivation (τrepr) | Control rNav1.2 channels | 2–5 ms | [1] |

Table 3: Comparative Potency of this compound

| Compound | Potency Comparison | Cell Type | Reference |

| This compound vs. Phenytoin (PHT) | This compound is >10-fold more potent | Rat Hippocampal Neurons | [1] |

Experimental Protocols

The primary experimental technique used to characterize the mechanism of action of this compound is the whole-cell patch-clamp technique.[1][2]

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for whole-cell patch-clamp experiments to study this compound.

Detailed Methodologies

-

Cell Preparation :

-

Rat Hippocampal Neurons : Acutely dissociated from hippocampi of young rats.

-

HEK-293 Cells : Stably expressing the rat brain type IIA sodium channel α subunit (rNav1.2).

-

Cells are cultured and plated on glass coverslips for recording.

-

-

Electrophysiological Recording :

-

Recording Setup : Standard patch-clamp setup with an amplifier, micromanipulator, and data acquisition system.

-

Pipettes : Borosilicate glass pipettes are pulled and filled with an appropriate intracellular solution.

-

Whole-Cell Configuration : A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane, followed by membrane rupture to gain electrical access to the cell interior.

-

Voltage Protocols : Specific voltage-clamp protocols are applied to study:

-

Current-Voltage (I-V) Relationship : To determine the effect on the voltage-dependence of activation.

-

Steady-State Inactivation : To assess the affinity for the inactivated state (KI).

-

Recovery from Inactivation : To measure the rate at which channels recover from the inactivated state.

-

Use-Dependent Block : To evaluate the effect of repetitive stimulation.

-

-

-

Drug Application :

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the extracellular recording solution.

-

The drug is applied to the cells via a perfusion system.

-

-

Data Analysis :

-

Sodium currents are measured and analyzed to determine the effects of this compound on channel properties.

-

Dissociation constants (KI and KR) are calculated from the concentration-response curves for inhibition of the inactivated and resting states, respectively.

-

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that this compound is a potent anticonvulsant with a well-defined mechanism of action.[1][2] Its high affinity for the inactivated state of sodium channels provides a desirable therapeutic window, potentially minimizing side effects at therapeutic concentrations. The compound has demonstrated robust activity in rodent models of tonic/clonic and partial-complex seizures.[1]

While the available data is promising, further studies are required to fully elucidate the therapeutic potential of this compound. These include:

-

Pharmacokinetic and Pharmacodynamic Studies : To determine the absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clear relationship between drug concentration and anticonvulsant effect.

-

Toxicology Studies : To assess the safety profile of the compound.

-

Clinical Trials : To evaluate the efficacy and safety of this compound in human subjects with epilepsy.

In addition to its anticonvulsant properties, the mechanism of action of this compound suggests potential utility in other neurological disorders characterized by neuronal hyperexcitability, such as neuropathic pain.[4] Further preclinical investigation in relevant animal models is warranted to explore these potential analgesic actions.

Disclaimer: this compound is a research compound and is not approved for human or veterinary use.[4] This document is intended for informational purposes for research and development professionals.

References

- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Nav channel Blocker | Hello Bio [hellobio.com]

Methodological & Application

Application Notes and Protocols for Co 102862 Whole-Cell Patch Clamp Studies

These application notes provide a detailed protocol for characterizing the effects of Co 102862, a potent, broad-spectrum, and state-dependent blocker of mammalian voltage-gated sodium channels, using the whole-cell patch clamp technique. The information is targeted towards researchers, scientists, and drug development professionals investigating the electrophysiological properties of this compound.

Introduction

This compound (also known as V102862) is an orally active anticonvulsant.[1][2][3] Its primary mechanism of action is the state-dependent blockade of voltage-gated sodium channels (Nav).[1][3] This compound exhibits a higher affinity for the inactivated state of these channels compared to the resting state, making it a subject of interest for therapeutic development.[1][3][4] The whole-cell patch clamp technique is the gold standard for investigating the effects of such compounds on ion channel function with high temporal and spatial resolution.[5][6][7][8][9] This document outlines the protocol for studying this compound's interaction with Nav channels in both native neuronal preparations and heterologous expression systems.

Data Presentation

Table 1: Comparative Affinity of this compound for Resting and Inactivated States of Voltage-Gated Sodium Channels

| Cell Type | Channel Subtype | Dissociation Constant for Resting State (KR) | Dissociation Constant for Inactivated State (KI) |

| Rat Hippocampal Neurons | Native Na+ Channels | >15 µM | ~0.6 µM |

| HEK-293 Cells | rNav1.2 | ~30 µM | ~0.4 µM |

Data sourced from Ilyin et al., 2005.[1][3]

Table 2: Kinetic Parameters of this compound Binding

| Cell Type | Channel Subtype | Parameter | Value |

| HEK-293 Cells | rNav1.2 | Binding Rate to Inactivated Channels (k+) | ~1.7 µM-1 s-1 |

| Rat Hippocampal Neurons | Native Na+ Channels | Inhibition Rate at -80 mV | ~0.06 µM-1 s-1 |

Data sourced from Ilyin et al., 2005.[1][3]

Experimental Protocols

This protocol describes the whole-cell voltage-clamp method to measure sodium currents (INa) and assess the state-dependent block by this compound. The procedures are based on the methodologies described by Ilyin et al. (2005) and are supplemented with standard patch clamp procedures.[1][3]

Materials and Solutions

Cell Preparations:

-

Acutely Dissociated Rat Hippocampal Neurons: Prepared from embryonic or early postnatal rats according to established laboratory protocols.

-

HEK-293 Cells Stably Expressing rNav1.2: Maintained in appropriate culture conditions. For experiments, plate cells onto coverslips a few days prior to recording.[6]

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) / Extracellular Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[5][6] The solution should be bubbled with carbogen (B8564812) (95% O2 / 5% CO2) and have an osmolarity of ~290 mOsm.[6]

-

Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[6] Aliquot and store at -20°C.[6]

-

This compound Stock Solution: Prepare a stock solution in DMSO.[2] For final application, dilute the stock solution into the aCSF to the desired concentrations (e.g., 0.1 - 30 µM). Ensure the final DMSO concentration does not exceed a level that affects channel function (typically <0.1%).

Equipment

-

Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pClamp software).[10]

-

Inverted microscope with appropriate optics.

-

Micromanipulator.

-

Vibration isolation table.[11]

-

Perfusion system for solution exchange.

-

Borosilicate glass capillaries for pulling patch pipettes (resistance of 3-7 MΩ when filled with intracellular solution).[6]

-

Pipette puller.

Whole-Cell Patch Clamp Procedure

-

Preparation:

-

Turn on all equipment and allow it to warm up.

-

Start the perfusion of aCSF into the recording chamber at a rate of approximately 1.5 mL/min.[6]

-

Place the coverslip with the cultured cells (HEK-293 or hippocampal neurons) into the recording chamber.

-

Pull a glass pipette using a puller to achieve a resistance of 3-7 MΩ.

-

Fill the pipette with the filtered intracellular solution.[6]

-

-

Obtaining a Gigaseal and Whole-Cell Configuration:

-

Mount the filled pipette onto the pipette holder.

-

Apply light positive pressure to the pipette.

-

Under visual guidance, lower the pipette and approach a target cell.

-

Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation. Apply gentle suction if necessary to form a high-resistance (GΩ) seal.

-

After achieving a stable GΩ seal, apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.[5][12] The interior of the pipette is now continuous with the cell's cytoplasm.

-

-

Recording Sodium Currents (INa):

-

Switch the amplifier to voltage-clamp mode.

-

Hold the cell at a hyperpolarized potential, such as -100 mV or -80 mV, to ensure the majority of sodium channels are in the resting state.[1][3]

-

To elicit INa, apply depolarizing voltage steps (e.g., to -10 mV for a few milliseconds).[3]

-

Record the resulting transient inward currents. These can be blocked by tetrodotoxin (B1210768) (TTX) to confirm they are mediated by voltage-gated sodium channels.[3]

-

-

Application of this compound and Data Acquisition:

-

Resting State Block:

-